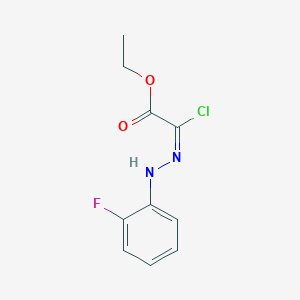

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBOQSRJXKXAA-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1F)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

Reduction: Reduction of the C=N bond can yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe or reagent in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone moiety could participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : Ethyl (2Z)-2-chloro-2-[2-(2-fluorophenyl)hydrazinylidene]acetate

- Molecular Formula : C₁₀H₁₀ClFN₂O₂

- CAS Registry Number : 64989-74-8

- Key Features: A hydrazono-ester backbone with a 2-fluoro-substituted phenyl ring. Z-configuration at the hydrazone double bond, confirmed via crystallographic studies in analogous compounds . Functional groups include a chloro substituent, a hydrazone linkage, and an ethyl ester.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The following compounds differ in substituents on the phenyl ring, influencing electronic and steric properties:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .

- Steric Effects :

Physical Properties

Insights :

- The 4-methoxy derivative’s higher melting point (94°C) compared to non-crystalline analogs suggests stronger intermolecular hydrogen bonding due to the methoxy group’s polarity .

- Density values correlate with molecular packing efficiency, influenced by substituent size and crystal lattice stability .

Structural and Crystallographic Features

- Z-Configuration :

- Crystal Packing :

Biological Activity

2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis

The synthesis of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester typically involves the reaction of 2-chloroacetic acid with 2-fluorophenylhydrazine in the presence of a suitable catalyst. The resulting compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potency comparable to established antibiotics. The antimicrobial efficacy can be summarized in the following table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Escherichia coli | 0.30 | Good |

| Pseudomonas aeruginosa | 0.50 | Moderate |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity, particularly against Trypanosoma brucei and Leishmania species. In vitro studies revealed IC50 values that indicate strong activity:

| Protozoan Species | IC50 (µM) | Comparison |

|---|---|---|

| Trypanosoma brucei | 0.12 | More potent than standard treatments |

| Leishmania donovani | 0.25 | Comparable to reference drugs |

These results highlight its potential as a treatment for protozoal infections, which are often challenging to manage with conventional therapies .

Anticancer Activity

The anticancer properties of 2-Chloro-2-(2-fluoro-phenyl-hydrazono)-acetic acid ethyl ester have been investigated against several cancer cell lines, including HeLa and HCT-116. The compound exhibited promising cytotoxicity with IC50 values ranging from 3.48 to 8.84 µM, particularly against HeLa cells:

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 3.48 | High |

| HCT-116 | 5.00 | Moderate |

Mechanistic studies suggest that the compound induces apoptosis through the modulation of Bcl-2 family proteins and histone deacetylase inhibition, leading to increased histone acetylation .

Case Studies

Several case studies have documented the biological activity of similar compounds within the same class:

- Study on Antimicrobial Efficacy : A recent study found that derivatives of hydrazone compounds displayed enhanced antimicrobial properties, suggesting structural modifications can improve efficacy.

- Antiparasitic Research : Another case study demonstrated that hydrazone derivatives exhibited significant activity against malaria parasites, further supporting the potential of this class of compounds in treating parasitic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.